molecular formula C22H30Cl2N4O6 B605912 バノキサントロン二塩酸塩 CAS No. 252979-56-9

バノキサントロン二塩酸塩

カタログ番号: B605912
CAS番号: 252979-56-9
分子量: 517.4 g/mol
InChIキー: SBWCPHUXRZRTDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AQ4N 二塩酸塩は、バノキサントロン二塩酸塩としても知られており、低酸素活性型プロドラッグです。これは、腫瘍組織に一般的に見られる低酸素条件下で選択的に活性化される生体還元性化合物です。 活性化されると、強力なDNAトポイソメラーゼII阻害剤であるAQ4に変換され、低酸素腫瘍細胞に対して強い細胞傷害効果を示します .

科学的研究の応用

Efficacy in Cancer Treatment

  • Hypoxia-Selective Cytotoxicity : Banoxantrone exhibits significantly higher cytotoxicity in hypoxic environments compared to normoxic conditions. Studies have shown that it can enhance tumor growth delay when combined with radiation therapy and other chemotherapeutics like cyclophosphamide .
  • In Vivo Studies : In preclinical models, banoxantrone has demonstrated effective tumor targeting. For instance, in xenograft models such as Calu6 and U87, treatment with banoxantrone resulted in a substantial reduction of the hypoxic fraction within tumors . Specifically, it reduced the hypoxic fraction by 52.5% and 29% respectively after three days of treatment.
  • Combination Therapy : The drug has shown promise when used in combination with other agents. For example, it enhances the anti-tumor effects of cisplatin and radiation therapy in various cancer models .

Case Studies and Clinical Trials

Several studies have documented the applications of banoxantrone dihydrochloride:

  • Study on Tumor Hypoxia : A study assessed the effects of banoxantrone on tumor hypoxia using combined oxygen-enhanced MRI and perfusion imaging. The results indicated that treatment with banoxantrone converted hypoxic tissue into necrotic tissue, thereby improving the overall response to therapy .
  • Preclinical Efficacy : In a study involving human tumor xenografts, banoxantrone was administered prior to radiation therapy. Results indicated a significant enhancement in tumor response compared to controls .

Safety Profile and Limitations

While banoxantrone shows great potential, its safety profile remains under investigation. It has displayed little cytotoxic activity against numerous tumor cell lines under oxic conditions (IC50 > 100 μM), indicating that its efficacy is highly dependent on the tumor microenvironment .

作用機序

AQ4N 二塩酸塩は、生体還元機序を通じてその効果を発揮します。低酸素条件下では、AQ4Nは、組織のシトクロムP450酵素によって選択的にAQ4に還元されます。その後、AQ4はDNAに非共有結合的に結合し、DNA複製と細胞分裂に不可欠な酵素であるDNAトポイソメラーゼIIを阻害します。 この阻害は、特に低酸素腫瘍細胞で、DNA損傷と細胞死をもたらします .

類似化合物の比較

類似化合物

独自性

AQ4N 二塩酸塩は、低酸素条件下での選択的な活性化と、DNAトポイソメラーゼIIの強力な阻害により、独自の特性を備えています。 他の生体還元性薬とは異なり、AQ4Nは、活性化された形態(AQ4)が隣接する低酸素細胞に拡散し、治療効果を高めることができる有意なバイスタンダー効果を示しました .

準備方法

合成経路と反応条件

AQ4N 二塩酸塩の合成には、AQ4を特定の試薬と制御された条件下で反応させることが含まれます。合成経路の1つは、AQ4をジメチルアミンとホルムアルデヒドと反応させた後、水素化ホウ素ナトリウムで還元してAQ4Nを得る方法です。 最後のステップでは、AQ4Nを二塩酸塩の形に変換します .

工業的製造方法

AQ4N 二塩酸塩の工業的製造には、一般的に、前述の合成経路を使用して大規模合成を行います。 このプロセスは、高収率と高純度になるように最適化されており、最終生成物が医薬品用途に必要な基準を満たしていることを保証します .

化学反応の分析

反応の種類

AQ4N 二塩酸塩は、次のものを含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究への応用

AQ4N 二塩酸塩は、次のものを含む幅広い科学研究への応用があります。

    化学: 生体還元型プロドラッグとその活性化機構を研究するためのモデル化合物として使用されます。

    生物学: 低酸素細胞に対する選択的な細胞毒性を調査されており、低酸素関連の細胞プロセスを研究するための貴重なツールとなっています。

    医学: 低酸素腫瘍細胞を標的とする能力により、がん治療の潜在的な治療薬として研究されています。 .

    工業: 低酸素活性型プロドラッグやその他の生体還元性化合物の開発に利用されています.

類似化合物との比較

Similar Compounds

Uniqueness

AQ4N dihydrochloride is unique due to its selective activation in hypoxic conditions and its potent inhibition of DNA topoisomerase II. Unlike other bioreductive drugs, AQ4N has shown a significant bystander effect, where the activated form (AQ4) can diffuse to adjacent hypoxic cells, enhancing its therapeutic efficacy .

生物活性

Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive prodrug that has garnered attention for its selective activation in hypoxic tumor environments. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant data and research findings.

Banoxantrone is designed to be preferentially activated in hypoxic conditions, which are commonly found in solid tumors. Under these conditions, it is reduced to its active form, AQ4, a potent DNA-binding agent that inhibits topoisomerase II. This mechanism allows AQ4 to induce cytotoxicity specifically in hypoxic tumor cells while sparing well-oxygenated tissues.

  • Activation : Banoxantrone is activated by enzymes such as inducible nitric oxide synthase (iNOS) in hypoxic cells .
  • Cytotoxicity : The active form AQ4 intercalates DNA and inhibits topoisomerase II, leading to cell death .

Efficacy in Tumor Models

Research has demonstrated the efficacy of banoxantrone in various preclinical models:

  • In a study involving Calu6 and U87 xenograft models, banoxantrone treatment resulted in a significant reduction of the hypoxic fraction in tumors by 52.5% and 29.0%, respectively, after three days of treatment (p-values of 0.008 and 0.004) .
  • Banoxantrone has shown synergistic effects when combined with radiotherapy and chemotherapeutic agents like cisplatin, enhancing tumor response compared to monotherapy approaches .

Data Table: Summary of Preclinical Findings

Study ModelTreatment Dose (mg/kg)Hypoxic Fraction Reduction (%)p-value
Calu6 Xenograft6052.50.008
U87 Xenograft6029.00.004

Clinical Implications

Banoxantrone has been evaluated in clinical settings for various cancers, including glioblastoma multiforme and bladder cancer. Its ability to target hypoxic regions makes it a promising candidate for combination therapies aimed at improving treatment outcomes in resistant tumor types.

  • Clinical Trials : Initial trials indicated that banoxantrone could enhance the effectiveness of conventional therapies by targeting both oxygenated and hypoxic tumor areas .
  • Safety Profile : The drug has been reported to have a favorable safety profile during clinical assessments, making it suitable for further development despite some setbacks in trial progress due to strategic decisions by developing companies .

Case Studies

  • Glioblastoma Multiforme : A Phase I study assessed banoxantrone's safety and biological activity in patients with recurrent glioblastoma multiforme. Results indicated manageable toxicity levels and preliminary evidence of antitumor activity.
  • Bladder Cancer : In preclinical models, the combination of banoxantrone with cisplatin significantly enhanced tumor regression compared to cisplatin alone, suggesting potential for clinical application in bladder cancer treatment protocols .

特性

IUPAC Name

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCPHUXRZRTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252979-56-9
Record name Banoxantrone dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BANOXANTRONE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Banoxantrone dihydrochloride
Reactant of Route 2
Reactant of Route 2
Banoxantrone dihydrochloride
Reactant of Route 3
Banoxantrone dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Banoxantrone dihydrochloride
Reactant of Route 5
Reactant of Route 5
Banoxantrone dihydrochloride
Reactant of Route 6
Reactant of Route 6
Banoxantrone dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。